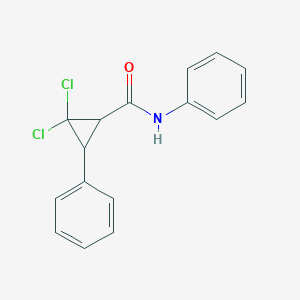
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide (DDCC) is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropane carboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide involves its interaction with the target molecule, which leads to the inhibition of its activity. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide is known to bind to the active site of acetylcholinesterase and prevent the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in enhanced neurotransmission. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has also been found to interact with the nicotinic acetylcholine receptor, leading to the modulation of its activity.
Biochemical and Physiological Effects:
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance neurotransmission by inhibiting the activity of acetylcholinesterase. This has potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has also been found to modulate the activity of the nicotinic acetylcholine receptor, which has implications for the treatment of addiction and pain.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity and high yield. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide is a relatively small molecule, which limits its ability to interact with larger proteins. Additionally, its effects on biological systems are not fully understood, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide. One area of research is the development of new derivatives of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide that exhibit enhanced activity and selectivity. Another area of research is the study of the effects of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide on other biological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide in the treatment of neurological disorders and addiction warrant further investigation.
Synthesemethoden
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide can be synthesized by the reaction of 2,2-dichloroacetyl chloride with N,3-diphenylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to give 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide as the final product. The synthesis of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been used in scientific research as a tool to study the mechanism of action of various biological processes. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has also been used as a ligand for the study of the structure and function of the nicotinic acetylcholine receptor. Additionally, 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been used as a fluorescent probe to study the binding of ligands to proteins.
Eigenschaften
IUPAC Name |
2,2-dichloro-N,3-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-16(18)13(11-7-3-1-4-8-11)14(16)15(20)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSKTNXBBMQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
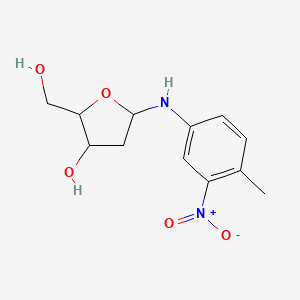
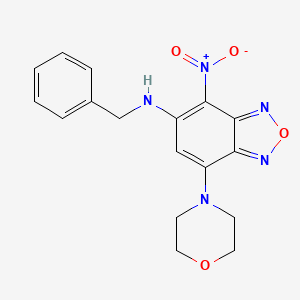
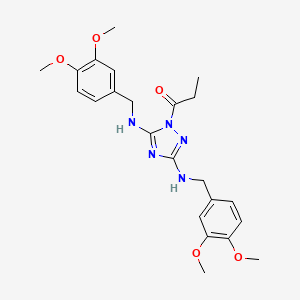
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)
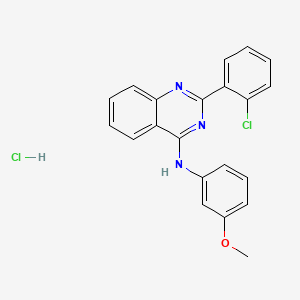
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)

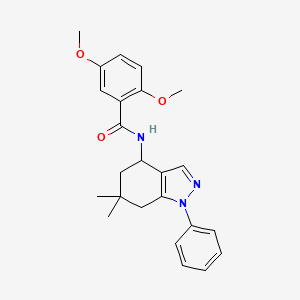
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4969480.png)
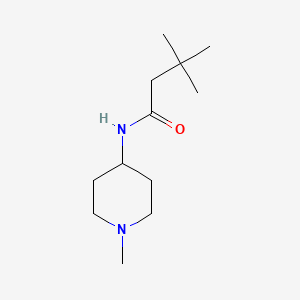
![2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4969487.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4969497.png)